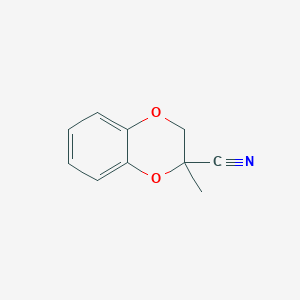

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

描述

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a chemical compound that has gained significant interest in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a benzodioxine ring and a carbonitrile group. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

科学研究应用

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . In a study, 1,4-benzodioxane-2-carboxylic acid methyl ester was used as the substrate for enzymatic synthesis . The research found that mutants A225F and A225F/T103A can catalyze the kinetic resolution of the substrate .

Biological Activity

The absolute configuration of the C2 stereo centroid of benzodioxane greatly influences its biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Antihypertensive Drug

Some compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns, such as the antihypertensive drug ®-doxazosin .

Selective α2C Adrenergic Receptor Antagonist

The compound has been used as a selective α2C adrenergic receptor antagonist .

Antidepressant

The compound has been used in the antidepressant MKC-242 .

Potent α1D-Adrenergic Antagonist

The compound has been used in the potent α1D-adrenergic antagonist WB4101 .

5-HT1A Receptor Agonist

The compound has been used in the 5-HT1A receptor agonist BSF-190555 .

Antihepatotoxic Activities

The natural product flavolignan silybin, found in Silybum marianum Gaertn, recognized for its antihepatotoxic activities, contains the compound .

作用机制

Mode of Action

It is known that the compound belongs to the 1,4-benzodioxine class of molecules , which have been found to exhibit various biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Biochemical Pathways

It is known that 1,4-benzodioxines can be synthesized via ring closing metathesis using an efficient nitro-grela catalyst .

Result of Action

It is known that 1,4-benzodioxines exhibit various biological activities .

Action Environment

It is known that the compound is a solid at room temperature .

属性

IUPAC Name |

3-methyl-2H-1,4-benzodioxine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPVUQGTRBXINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)

![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)

![2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2790784.png)

![5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2790786.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790790.png)

![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B2790792.png)

![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790796.png)

![5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790797.png)